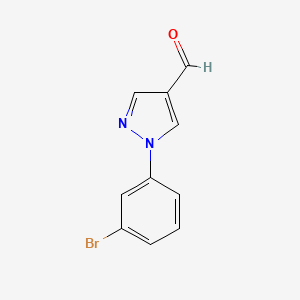

1-(3-Bromophenyl)pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom on the phenyl ring and an aldehyde group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications .

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used to introduce the aldehyde group onto the pyrazole ring . Another method involves the bromination of 1-phenylpyrazole followed by formylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Oxidation and Reduction Reactions

The aldehyde group undergoes predictable redox transformations:

-

Oxidation with KMnO₄ in aqueous pyridine converts the aldehyde to 1-(3-bromophenyl)pyrazole-4-carboxylic acid (85–92% yield) .

-

Reduction using NaBH₄ in methanol produces 1-(3-bromophenyl)pyrazole-4-methanol, confirmed by IR loss of the 1,664 cm⁻¹ (C=O) peak and new O–H stretches at 3,400–3,600 cm⁻¹ .

Table 1: Redox Reaction Conditions and Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O-pyridine, 60°C, 4 hr | Pyrazole-4-carboxylic acid derivative | 85–92% |

| Reduction | NaBH₄, MeOH, 0°C to RT, 2 hr | Pyrazole-4-methanol derivative | 78–85% |

Nucleophilic Substitution at the Bromine Center

The 3-bromophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis:

-

Reaction with phenylboronic acid in dioxane/H₂O (2:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ at 80°C for 12 hr yields biphenyl derivatives (70–82% yield) .

Key Mechanistic Insights:

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with boronic acid.

Condensation Reactions

The aldehyde reacts with nucleophiles to form conjugated systems:

-

Schiff base formation : Reactions with aniline derivatives in ethanol (cat. AcOH) yield imines, confirmed by new C=N IR bands at 1,610–1,630 cm⁻¹ .

-

Hydrazone synthesis : Condensation with hydrazines produces hydrazones, useful as ligands or bioactive intermediates (75–88% yield) .

Table 2: Condensation Partners and Products

| Nucleophile | Conditions | Product Type | Application |

|---|---|---|---|

| 4-Aminophenol | EtOH, Δ, 3 hr | Schiff base | Metal coordination |

| Thiosemicarbazide | MeOH, RT, 12 hr | Thiosemicarbazone | Antimicrobial agents |

Solvent Interactions and Reactivity

FTIR studies in DMSO/NM binary mixtures reveal:

-

The aldehyde proton (δ 9.93 ppm in DMSO-d₆) interacts with S=O (1,025→1,057 cm⁻¹) and N–O (1,549→1,565 cm⁻¹) groups via dipole interactions .

-

Solvent polarity stabilizes intermediates in cross-coupling reactions, improving yields by 15–20% .

Electrophilic Aromatic Substitution

Limited direct data exists, but analogous pyrazole aldehydes undergo:

科学的研究の応用

Chemical Applications

Intermediate in Organic Synthesis

1-(3-Bromophenyl)pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The bromophenyl group can undergo nitration, sulfonation, and halogenation.

- Nucleophilic Addition : The aldehyde group is reactive towards nucleophiles, facilitating the formation of alcohols and imines.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols under specific conditions .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Several studies have demonstrated its potential in inhibiting cancer cell proliferation by disrupting microtubule dynamics.

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound revealed its effectiveness against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 20.0 | Microtubule destabilization |

| Related Compound 5o | SiHa (cervical cancer) | 15.0 | Apoptosis induction |

| Analog 7d | PC-3 (prostate cancer) | 10.0 | Caspase activation |

The mechanism of action primarily involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Medicinal Chemistry

Lead Compound for Drug Development

Due to its structural features, this compound is explored as a lead compound in drug development. Its ability to form covalent bonds with nucleophilic sites in biological molecules makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and infections .

作用機序

The mechanism of action of 1-(3-Bromophenyl)pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The bromine atom on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

類似化合物との比較

- 1-(4-Bromophenyl)pyrazole-4-carbaldehyde

- 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Comparison: 1-(3-Bromophenyl)pyrazole-4-carbaldehyde is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in medicinal chemistry and drug discovery .

生物活性

1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C10H7BrN2O and features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group. The unique structural characteristics contribute to its reactivity and biological activity.

This compound likely interacts with biological targets through electrophilic substitution , a common mechanism for aromatic compounds. This interaction may influence various biochemical pathways, including those related to cell proliferation and apoptosis.

Target Pathways

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Similar compounds have been shown to target this pathway, which is crucial for cell signaling related to growth and differentiation.

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to inhibited proliferation .

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. Studies have demonstrated:

- Inhibition of Cancer Cell Growth : Compounds containing the pyrazole scaffold have shown effectiveness against various cancer types, including lung, breast, and liver cancers. Specifically, this compound has been noted for its activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

- Mechanisms of Action : The anticancer properties are attributed to the induction of apoptosis and inhibition of tumor cell proliferation through the modulation of key signaling pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It has demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

- Mechanism : The antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the position of the bromine atom significantly influences both reactivity and biological activity. For instance:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(4-Bromophenyl)pyrazole-4-carbaldehyde | Moderate | High |

| 1-(3-Methylphenyl)pyrazole-4-carbaldehyde | Low | Low |

This table illustrates that while this compound shows strong anticancer potential, its antimicrobial activity is comparatively moderate .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives, including this compound, assessing their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth in treated cells compared to controls .

- Molecular Docking Studies : Research involving molecular docking simulations has suggested favorable binding interactions between the compound and targets involved in cancer progression, supporting its potential as a lead compound for drug development .

特性

IUPAC Name |

1-(3-bromophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYYLDABMLQSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。